molecular formula C3H7NO2 B3431307 azanium;prop-2-enoate CAS No. 9003-03-6

azanium;prop-2-enoate

Cat. No.: B3431307
CAS No.: 9003-03-6
M. Wt: 89.09 g/mol
InChI Key: WPKYZIPODULRBM-UHFFFAOYSA-N
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Description

Azanium;prop-2-enoate, also known as ammonium acrylate, is a chemical compound with the molecular formula C3H7NO2. It is the ammonium salt of acrylic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium;prop-2-enoate can be synthesized through the neutralization reaction between acrylic acid and ammonia. The reaction is typically carried out in an aqueous solution, where acrylic acid is slowly added to a solution of ammonia under controlled temperature and pH conditions to form the ammonium salt.

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using continuous processes. The reaction between acrylic acid and ammonia is conducted in large reactors, and the resulting solution is concentrated and purified to obtain the desired product. The process involves careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azanium;prop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polyacrylate, which is used in superabsorbent materials.

    Neutralization: It can react with acids to form acrylic acid and ammonium salts.

    Substitution: It can undergo substitution reactions with other chemical species.

Common Reagents and Conditions

    Polymerization: Initiators such as potassium persulfate are used under controlled temperature conditions.

    Neutralization: Strong acids like hydrochloric acid are used to revert this compound to acrylic acid.

    Substitution: Various nucleophiles can be used to substitute the ammonium group.

Major Products Formed

    Polyacrylate: Formed through polymerization.

    Acrylic Acid: Formed through neutralization.

    Substituted Acrylates: Formed through substitution reactions.

Scientific Research Applications

Azanium;prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.

    Medicine: Employed in drug delivery systems due to its biocompatibility.

    Industry: Used in the production of superabsorbent polymers for hygiene products and water treatment.

Mechanism of Action

The mechanism of action of azanium;prop-2-enoate involves its ability to form polymers and interact with various chemical species. In polymerization reactions, the double bond in the acrylic acid moiety undergoes radical-initiated polymerization to form long-chain polymers. In biological systems, its biocompatibility allows it to interact with cells and tissues without causing adverse effects.

Comparison with Similar Compounds

Azanium;prop-2-enoate is similar to other ammonium salts of carboxylic acids, such as ammonium acetate and ammonium formate. its unique property of forming polyacrylate distinguishes it from these compounds. Other similar compounds include:

    Ammonium Acetate: Used as a buffer in biochemical applications.

    Ammonium Formate: Used in organic synthesis as a reducing agent.

    Ammonium Methacrylate: Similar in structure but used in different polymerization applications.

This compound’s ability to form superabsorbent polymers and its wide range of applications in various fields make it a unique and valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

azanium;prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYZIPODULRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-03-6, 28214-57-5
Details Compound: Poly(ammonium acrylate)
Record name Ammonium polyacrylate
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Details Compound: Poly(ammonium acrylate)
Record name Poly(ammonium acrylate)
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DSSTOX Substance ID

DTXSID1051220
Record name Ammonium acrylate
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Ammonium polyacrylate
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CAS No.

10604-69-0, 28214-57-5, 9003-03-6
Record name Ammonium acrylate
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Record name 2-Propenoic acid, homopolymer, ammonium salt
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Record name Ammonium acrylate
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Record name 2-Propenoic acid, homopolymer, ammonium salt
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Synthesis routes and methods

Procedure details

A blend of 25 mole % acrylic acid and 75 mole % ammonium acrylate was polymerised by the same general technique as in Example 1 except that the dispersion stabiliser mixture was formed of 75% by weight of a 2:1 molar copolymer of ceto stearyl methacrylate to methacrylic acid and 25% by weight sorbitan monooleate and the aqueous phase contained 0.4722 mole % of monomers based on weight of aqueous phase, 0.795×10-4 mole % of penta sodium diethylenetriamine pentaacetate based on weight of aqueous phase, 5.13×10-2 mole % of mono-sodium phosphate dihydrate based on weight of aqueous phase, 21.76×10-3 mole % of cross-linking agent (methylene-bisacrylamide) based on moles of monomers and 9.2×10-3 mole % of azobisamidinopropane hydrochloride based on moles of monomers. The dispersion obtained upon polymerisation and distillation was rendered water dispersible by adding 7.3% by weight on weight of final oil phase a phosphoric acid ester of a 5 mole ethoxylate of tridecanol and 7.3% by weight on weight of final oil phase of a 7 mole ethoxylate of nonyl phenol.
[Compound]
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phosphoric acid ester
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penta sodium diethylenetriamine pentaacetate
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methylene-bisacrylamide
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azobisamidinopropane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azanium;prop-2-enoate
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azanium;prop-2-enoate
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azanium;prop-2-enoate
Reactant of Route 4
azanium;prop-2-enoate
Reactant of Route 5
azanium;prop-2-enoate
Reactant of Route 6
azanium;prop-2-enoate

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